N-Deshydroxyethyl Dasatinib N-Deshydroxyethyl Dasatinib N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib.
Brand Name: Vulcanchem
CAS No.: 910297-51-7
VCID: VC0193331
InChI: InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Molecular Formula: C20H22ClN7OS
Molecular Weight: 444 g/mol

N-Deshydroxyethyl Dasatinib

CAS No.: 910297-51-7

Impurities

VCID: VC0193331

Molecular Formula: C20H22ClN7OS

Molecular Weight: 444 g/mol

Purity: > 95%

N-Deshydroxyethyl Dasatinib - 910297-51-7

CAS No. 910297-51-7
Product Name N-Deshydroxyethyl Dasatinib
Molecular Formula C20H22ClN7OS
Molecular Weight 444 g/mol
IUPAC Name N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
Standard InChIKey DOBZFFWLHXORTB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Canonical SMILES CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Appearance White to Off-White Solid
Melting Point >270°C (dec.)
Description N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib.
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide; Dasatinib metabolite M4
PubChem Compound 11669430
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator